5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-10-4-3-7(5-11(10)18-2)8-6-9(12(15)16)14-13-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDOERKDGCEBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349468 | |
| Record name | 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909857-88-1 | |
| Record name | 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of Ethyl 2,4-Dioxo-4-(3,4-dimethoxyphenyl)butanoate
Substituted acetophenones react with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0°C to room temperature. This Claisen-like condensation produces ethyl 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoate (3a–d in). The reaction mechanism involves deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on diethyl oxalate. Yields for this step typically exceed 70% under optimized conditions.
Cyclization with Phenylhydrazine
The diketone intermediate undergoes cyclocondensation with phenylhydrazine in ethanol under reflux, forming ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (4a–d ). The reaction proceeds via hydrazone formation, followed by intramolecular cyclization. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the pyrazole ring, with the 3,4-dimethoxyphenyl group at the 5-position.
Functional Group Modifications
Reduction of the Ester Group
The carboethoxy group at the pyrazole 3-position is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in THF. This step yields (5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methanol (5a–d ) with >85% efficiency. The reaction requires strict anhydrous conditions to avoid side reactions.
Oxidation to Carboxylic Acid
Selective oxidation of the hydroxymethyl group to a carboxylic acid is achieved using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). This method avoids over-oxidation to ketones, a common issue with traditional oxidizing agents like potassium permanganate. The resulting 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is isolated in 65–75% yield.
Alternative Synthesis via Carbothioamide Intermediates
Conversion to Pyrazole-3-carbonitrile
The aldehyde intermediate (6a–d ) derived from oxidation of the hydroxymethyl group is treated with liquid ammonia and iodine in THF, forming 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carbonitrile (7a–d ). This nitrile intermediate is critical for introducing sulfur-containing functional groups.
Formation of Carbothioamides
Reaction of the carbonitrile with hydrogen sulfide in pyridine yields 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carbothioamide (8a–d ). Cyclocondensation of this carbothioamide with phenacyl bromides in ethanol produces thiazole derivatives, though this pathway is less direct for carboxylic acid synthesis.
Hydrolysis of Pyrazole-3-carboxylate Esters
Alkaline Hydrolysis
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate undergoes hydrolysis in aqueous sodium hydroxide to yield the carboxylic acid. However, this method faces challenges in product isolation due to the compound’s high water solubility. Patent CN111138289B reports a modified process using acidic hydrolysis with HCl, achieving 72% yield after recrystallization.
Enzymatic Hydrolysis
Recent studies explore lipase-catalyzed ester hydrolysis as an eco-friendly alternative. While yields remain lower (50–60%), this method reduces energy consumption and avoids harsh reagents.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary synthesis methods:
Challenges and Optimization Strategies
Purification Difficulties
The carboxylic acid product’s polarity complicates isolation via standard extraction. Patent CN111138289B recommends using mixed solvents (e.g., ethyl acetate/hexane) for recrystallization, improving purity to >98%.
Regioselectivity in Cyclocondensation
The position of the 3,4-dimethoxyphenyl group depends on the substituent’s electronic effects. DFT calculations confirm that electron-donating groups (e.g., methoxy) favor occupancy at the pyrazole 5-position.
Scale-Up Considerations
Industrial-scale synthesis requires replacing LiAlH₄ with safer reductants like sodium borohydride. Pilot studies show NaBH₄/CeCl₃ systems achieve comparable reduction yields (80%) with easier handling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Synthesis of 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The process includes the formation of a hydrazone intermediate, which is subsequently cyclized to form the pyrazole ring and hydrolyzed to yield the carboxylic acid.
Biological Activities
1. Anti-inflammatory Properties:
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. A study demonstrated that various synthesized pyrazole compounds showed comparable efficacy to established anti-inflammatory drugs such as diclofenac sodium . Specifically, compounds derived from this compound were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.
2. Anticancer Potential:
The compound has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated cytotoxic effects against breast cancer cell lines .
3. Enzyme Inhibition:
this compound has been explored as a potential enzyme inhibitor. Its mechanism involves binding to specific active sites on enzymes, thereby hindering their catalytic functions. This property is particularly relevant in drug development for diseases where enzyme dysregulation is a factor.
Case Study 1: Anti-inflammatory Activity
A series of experiments were conducted using carrageenan-induced rat paw edema models to evaluate the anti-inflammatory effects of pyrazole derivatives. The results indicated that compounds derived from this compound exhibited significant reductions in edema compared to control groups, suggesting strong anti-inflammatory potential .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that modifications to the pyrazole structure led to enhanced cytotoxicity. Compounds synthesized from this parent structure showed IC50 values lower than those of standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
Aryl-Substituted Pyrazoles
- 1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a'): This analog () replaces the dimethoxy-phenyl group with a diphenyl system and introduces a ketone-containing side chain. Spectroscopic data (IR, NMR) from indicate distinct electronic environments due to the absence of methoxy groups.
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: Synthesized via novel halogenation methods (), this compound features bromine and a chloropyridinyl group. The halogen atoms introduce electron-withdrawing effects, which may lower electron density at the pyrazole core compared to the dimethoxy-phenyl derivative. This could influence reactivity in coupling reactions or binding to metal-containing enzymes.
Heterocycle-Modified Analogs
5-(2-Hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide ():
The substitution of the carboxylic acid with a thiadiazole-containing carboxamide introduces hydrogen-bonding capabilities and alters pharmacokinetics. The hydroxy-methylphenyl group provides moderate polarity, but the thiadiazole ring may enhance metabolic stability compared to the carboxylic acid group in the target compound.5-(Trifluoromethyl)-2H-pyrazole-3-carboxylic acid ():
The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the dimethoxy analog (estimated pKa ~3–4). This compound’s higher lipophilicity (LogP ~2.5 vs. ~1.8 for the dimethoxy derivative) may affect membrane permeability.
Alkyl-Substituted Pyrazoles
- In contrast, the dimethoxy-phenyl group’s planar structure may favor π-π stacking with aromatic residues in enzymes or receptors.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | 274.25 | 3,4-dimethoxy-phenyl | Moderate (polar groups) | 1.8 |
| 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid | 346.54 | Br, Cl-pyridinyl | Low (halogens) | 2.7 |
| 5-(Trifluoromethyl)-2H-pyrazole-3-carboxylic acid | 194.12 | CF3 | Low (high lipophilicity) | 2.5 |
| 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid | 198.23 | tert-butyl, methyl | Low (steric hindrance) | 2.2 |
Note: Data extrapolated from structural analogs in , and 8.
Key Research Findings
- Electronic Effects : The dimethoxy-phenyl group’s electron-donating nature contrasts with halogenated or CF3-containing analogs, suggesting divergent reactivity in electrophilic substitution or redox reactions .
- Solubility Trade-offs : The dimethoxy derivative’s moderate solubility may balance membrane permeability and bioavailability better than highly lipophilic (e.g., CF3) or sterically hindered (e.g., tert-butyl) analogs .
Biological Activity
5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid (CAS No. 909857-88-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group. Its structural properties contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 26 | Induces apoptosis |
| Compound X | MCF7 | 3.79 | Inhibits cell proliferation |
| Compound Y | HepG2 | 0.95 | DNA binding interaction |
Case Study: A study by Koca et al. highlighted that pyrazole derivatives showed satisfactory potential against various cancer cell lines with GI, TGI, and LC values indicating their effectiveness in inhibiting tumor growth .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds synthesized from pyrazole scaffolds have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| This compound | 76–93% | IL-6 |
| Compound A | 61–85% | TNF-α |
| Compound B | 84.2% | Prostaglandin E2 |
Research Findings: Sharath et al. reported that specific pyrazole derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases: Some studies indicate that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Cytokine Modulation: The ability to inhibit pro-inflammatory cytokines plays a significant role in the anti-inflammatory effects observed.
Q & A
Q. What are the standard synthetic routes for preparing 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or chalcones. For example, a method analogous to pyrazoline derivatives (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines) uses:
- Reagents : (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a β-diketone or chalcone precursor.
- Conditions : Reflux in glacial acetic acid with HCl, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate mobile phase) and recrystallization .
- Key steps : Monitoring reaction progress via TLC and GC, ensuring purity >95% .
Q. How is the compound characterized structurally?
A multi-technique approach is employed:
- Spectroscopy : - and -NMR (e.g., δ ~3.75 ppm for methoxy groups), FT-IR (C=O stretch at ~1680 cm) .
- Mass spectrometry : EIMS for molecular ion confirmation (e.g., [M] at m/z 356 for analogs) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with WinGX suite aiding data processing .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- By-product mitigation : Use one-pot reactions (e.g., ) to reduce intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cross-coupling steps .
- Catalysis : Pd(PPh) for Suzuki-Miyaura couplings improves regioselectivity .
- Purification : Gradient column chromatography minimizes losses; recrystallization in ethyl acetate/petroleum ether enhances purity .
Q. What strategies address contradictory spectroscopic data during structural elucidation?
- Multi-method validation : Cross-check NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray diffraction.
- Dynamic NMR : Resolve tautomerism (e.g., pyrazole ring proton exchange) by variable-temperature studies .
- Computational modeling : DFT calculations (e.g., Gaussian) predict -NMR shifts to validate assignments .
Q. How can the pharmacological potential of this compound be evaluated?
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains, as done for triazole analogs .
- Anti-inflammatory screening : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition (similar to pyrrole derivatives in ).
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups, pyrazole ring) to assess impact on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
